

Cross-study comparison of Ampreloxetine's effect on standing blood pressure

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Compound of Interest

Compound Name: *Ampreloxetine*

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Ampreloxetine's Impact on Standing Blood Pressure: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of **Ampreloxetine**'s effect on standing blood pressure in patients with neurogenic orthostatic hypotension (nOH), benchmarked against other therapeutic alternatives. This analysis synthesizes findings from key clinical trials to offer a clear perspective on its efficacy and mechanism of action.

Ampreloxetine, an investigational, selective norepinephrine reuptake inhibitor, has demonstrated a significant impact on standing blood pressure in patients with nOH. Clinical trial data indicates that **Ampreloxetine** can effectively increase standing systolic and diastolic blood pressure, thereby addressing the hallmark symptom of this debilitating condition. This guide will delve into the quantitative effects of **Ampreloxetine**, compare it with established treatments and non-pharmacological interventions, detail the experimental protocols used in these studies, and visualize its mechanism of action.

Quantitative Comparison of Standing Blood Pressure Changes

The following table summarizes the mean changes in standing systolic and diastolic blood pressure observed with **Ampreloxetine** and its comparators.

Treatment	Study	Dosage	Change in Standing Systolic BP (mmHg)	Change in Standing Diastolic BP (mmHg)	Comparator	Change in Comparator Standing Systolic BP (mmHg)	Change in Comparator Standing Diastolic BP (mmHg)
Amprexetine	Kaufman et al. (Phase 2)	10 mg (median)	↑ 11 ± 12	Not Reported	-	-	-
(Phase 3, REDWOOD)	10 mg	↑ 6.5 (over 16 weeks)	↑ 5.3 (over 16 weeks)	Placebo (at withdrawal)	↓ 10.0 ± 4.45	↓ 6.0 ± 3.09	
Neurology (2025) (Phase 3)	10 mg/day	Remained unchanged from open-label	Remained unchanged from open-label	Placebo (at withdrawal)	↓ 7.9 ± 2.90	↓ 4.0 ± 1.87	
Droxidopa	Hauser et al. (Phase 3)	100-600 mg TID	↑ 11.2	Not Reported	Placebo	↑ 3.9	Not Reported
Midodrine	Parsaik et al. (Meta-Analysis)	2.5-10 mg TID	↑ 21.5 (before and after)	Not Reported	Placebo	↑ 4.9	Not Reported
Wright et al.	10 mg TID	Significantly	Not Reported	Placebo	-	-	

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Abdominal Binder	Figueroa et al.	10 mmHg pressure	Blunted drop by 7-11 mmHg	Not Reported	No Binder	Drop of 57 mmHg (median)	Not Reported
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Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for the accurate interpretation of their results. Below are the detailed experimental protocols for the key studies cited.

Amprexetine Studies

- Kaufmann et al. (Phase 2, NCT02705755): This multicenter trial included an ascending-dose phase, a double-blind, placebo-controlled phase, and an open-label extension phase. Standing blood pressure was measured after 3 minutes of standing. In the open-label phase, dosing could be increased up to 20 mg once daily.
- REDWOOD Study (Phase 3, NCT03829657): This was a placebo-controlled, randomized withdrawal trial. It consisted of a 16-week open-label period followed by a 6-week double-blind randomized withdrawal phase. Standing blood pressure was measured after 3 minutes of standing.
- Neurology (2025) (Phase 3, NCT03829657): This was a placebo-controlled randomized withdrawal study in subjects with symptomatic nOH. Following a 16-week open-label treatment period, subjects were randomized to either continue **Amprexetine** or switch to a placebo for 6 weeks. Blood pressure measurements were taken in both supine and standing positions.

Droxidopa Studies

- Hauser et al. (Phase 3): This was a randomized, placebo-controlled trial. The study involved an open-label dose optimization phase (100-600 mg three times daily), followed by a 7-day

washout period, and then a 7-day double-blind treatment period with either droxidopa or a placebo. Standing blood pressure was a key objective measure.

Midodrine Studies

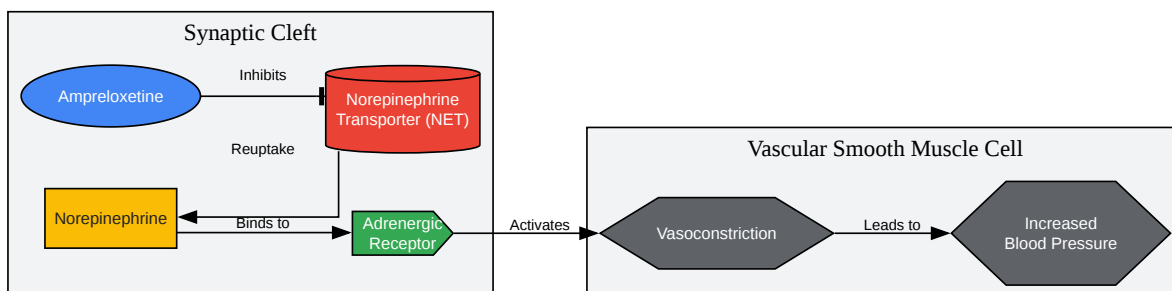
- Parsaik et al. (Meta-Analysis): This systematic review and meta-analysis included seven trials. The primary outcome for standing systolic blood pressure was the change before and after midodrine administration.
- Wright et al.: This was a double-blind, placebo-controlled, four-way crossover trial. Patients received a placebo or midodrine at doses of 2.5, 10, or 20 mg on successive days. Blood pressure was measured sequentially in supine and standing positions.

Non-Pharmacological Intervention Studies

- Figueroa et al. (Abdominal Binder): This was a randomized crossover trial. Participants underwent four maneuvers: moving from supine to standing without abdominal compression, and with either a conventional or an adjustable abdominal binder in place, followed by adjustments in compression while standing. The primary outcome was the postural change in systolic blood pressure.

Signaling Pathway and Experimental Workflow

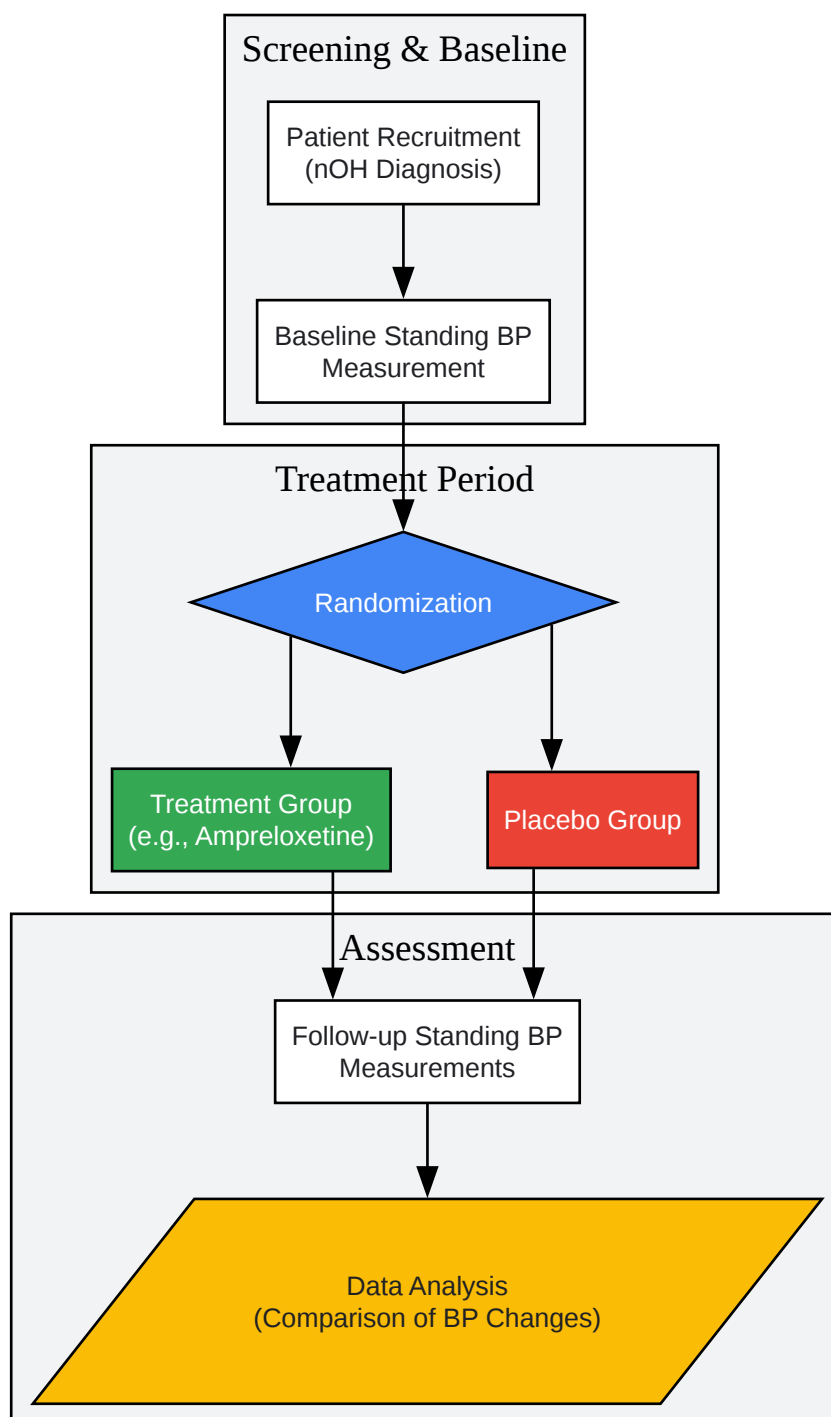
Ampreloxetine functions as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET) in the synaptic cleft of sympathetic neurons, it increases the concentration of norepinephrine available to bind to adrenergic receptors on vascular smooth muscle cells. This leads to increased vasoconstriction and a subsequent rise in blood pressure, particularly upon standing when the sympathetic nervous system is activated to counteract gravitational effects.



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Mechanism of Action of **Ampreloxetine** in nOH.

The following diagram illustrates a typical experimental workflow for a clinical trial assessing the efficacy of a drug for neurogenic orthostatic hypotension.



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Typical Clinical Trial Workflow for nOH.

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